Fmoc-Lys(Me2)-OH
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Overview
Description
Fmoc-Lys(Me2)-OH, also known as N-(9-fluorenylmethoxycarbonyl)-N,N-dimethyl-L-lysine, is a derivative of lysine, an essential amino acid. This compound is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a protecting group for the amino group, allowing for the stepwise construction of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(Me2)-OH typically involves the protection of the lysine amino group with the Fmoc group. This is achieved through a reaction with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA). The dimethylation of the lysine side chain is carried out using formaldehyde and a reducing agent like sodium cyanoborohydride .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The use of solid-phase synthesis allows for efficient separation of intermediates and minimizes the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Lys(Me2)-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using piperidine, revealing the free amino group for further peptide coupling.
Coupling Reactions: The free amino group can react with activated carboxyl groups of other amino acids to form peptide bonds.
Substitution Reactions: The dimethylated lysine side chain can participate in substitution reactions, although this is less common.
Common Reagents and Conditions
Major Products Formed
The primary products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions .
Scientific Research Applications
Chemistry
Fmoc-Lys(Me2)-OH is extensively used in the synthesis of complex peptides and proteins. Its incorporation into peptide sequences allows for the study of protein-protein interactions and the development of peptide-based drugs .
Biology
In biological research, this compound is used to create peptides that can act as enzyme substrates or inhibitors. These peptides are valuable tools for studying enzyme kinetics and mechanisms .
Medicine
The compound is used in the development of therapeutic peptides, which can target specific proteins involved in diseases. This has applications in cancer therapy, infectious diseases, and metabolic disorders .
Industry
This compound is used in the production of peptide-based materials, such as hydrogels, which have applications in drug delivery and tissue engineering .
Mechanism of Action
The mechanism of action of Fmoc-Lys(Me2)-OH in peptide synthesis involves the protection and deprotection of the amino group, allowing for the stepwise assembly of peptides. The Fmoc group protects the amino group during coupling reactions and is removed to reveal the free amino group for subsequent reactions . The dimethylated lysine side chain can influence the peptide’s conformation and interactions, affecting its biological activity .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(ivDde)-OH: This variant has an ivDde protecting group on the lysine side chain, allowing for orthogonal deprotection and selective modification.
Fmoc-Lys(5-Fam)-OH: This compound includes a fluorescent group, making it useful for studying peptide interactions and localization.
Uniqueness
Fmoc-Lys(Me2)-OH is unique due to its dimethylated lysine side chain, which can enhance the hydrophobicity and stability of peptides. This modification can influence the peptide’s biological activity and interactions, making it a valuable tool in peptide research and development .
Biological Activity
Fmoc-Lys(Me2)-OH, also known as Fmoc-dimethyllysine, is a modified amino acid that plays a significant role in various biological processes, particularly in the context of protein modification and post-translational modifications (PTMs). This compound is widely used in peptide synthesis and has implications in studying histone modifications, signaling pathways, and gene expression regulation.
This compound is synthesized using standard Fmoc solid-phase peptide synthesis (SPPS) protocols. It features a dimethylated lysine side chain, which can influence the structure and function of peptides. The presence of the dimethyl group can affect the peptide's interactions with proteins and nucleic acids, as well as its overall stability.
1. Role in Histone Modification
Dimethylation of lysine residues, particularly on histones, is a crucial PTM that regulates gene expression. This compound is often utilized in studies examining the "histone code," where specific methylation patterns correlate with transcriptional activity. For example, dimethylation at lysine 9 of histone H3 (H3K9me2) is associated with transcriptional repression.
Table 1: Biological Functions of Dimethylated Lysines
Methylation State | Associated Function | Example Histone Modification |
---|---|---|
Monomethylation | Transcriptional activation | H3K4me1 |
Dimethylation | Transcriptional repression | H3K9me2 |
Trimethylation | Transcriptional regulation | H3K27me3 |
2. Influence on Protein Interactions
The incorporation of this compound into peptides can enhance or inhibit protein-protein interactions. Studies have shown that methylated lysines can serve as recognition motifs for specific reader proteins, such as bromodomain-containing proteins, which bind to acetylated or methylated lysines and modulate downstream signaling pathways.
3. Implications in Cancer Research
Research indicates that dysregulation of lysine methylation patterns is linked to various cancers. For instance, overexpression of methyltransferases responsible for dimethylating lysines has been observed in certain tumor types. The use of this compound allows researchers to explore these modifications' roles in oncogenesis and tumor progression.
Case Study 1: Methylation Enzyme Activity
A study investigated the activity of G9a, a lysine methyltransferase, using this compound as a substrate. The results demonstrated that G9a effectively catalyzed the dimethylation of histone substrates, confirming the biological relevance of this modification in chromatin regulation .
Case Study 2: Peptide Microarrays
Peptide microarrays containing this compound were employed to analyze binding affinities between methylated peptides and reader domains. The findings indicated that dimethylated peptides exhibited distinct binding profiles compared to unmethylated counterparts, highlighting the importance of this modification in mediating protein interactions .
Research Findings
Recent studies have utilized advanced techniques such as mass spectrometry to analyze the effects of this compound incorporation into peptides. These studies revealed that:
- The presence of dimethyl groups can stabilize peptide structures.
- Dimethylation impacts the binding affinity of peptides to various target proteins.
- Methylated lysines are crucial for maintaining proper cellular functions and signaling pathways.
Table 2: Key Findings from Recent Research
Properties
Molecular Formula |
C23H28N2O4 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(2S)-6-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C23H28N2O4/c1-25(2)14-8-7-13-21(22(26)27)24-23(28)29-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20-21H,7-8,13-15H2,1-2H3,(H,24,28)(H,26,27)/t21-/m0/s1 |
InChI Key |
DCFIJZOUZZCQOO-NRFANRHFSA-N |
Isomeric SMILES |
CN(C)CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CN(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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